EP5-1

Antimicrobial Resistance Microbiology Minimum Inhibitory Concentration

EP5-1 (ACSAG, 510.8 Da) is a linear vermipeptide for fundamental AMP research. Unlike EP3, its MIC values are undocumented, making it ideal for de novo characterization. • Confirmed FGFR2 kinase domain binder-enables studies of peptide polypharmacology • ≥95% HPLC purity, synthetic, lyophilized powder • Custom synthesis available; shipped ambient with blue ice for stability

Molecular Formula C16H27N5O8S
Molecular Weight 449.5 g/mol
Cat. No. B15139125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEP5-1
Molecular FormulaC16H27N5O8S
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)O)NC(=O)C
InChIInChI=1S/C16H27N5O8S/c1-7(13(26)17-4-12(24)25)19-15(28)10(5-22)20-16(29)11(6-30)21-14(27)8(2)18-9(3)23/h7-8,10-11,22,30H,4-6H2,1-3H3,(H,17,26)(H,18,23)(H,19,28)(H,20,29)(H,21,27)(H,24,25)/t7-,8-,10-,11-/m0/s1
InChIKeyOMSPPGQZFWCZKQ-UUTMEEIUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

EP5-1: Sourcing and Baseline Characteristics of the Earthworm-Derived Antimicrobial Peptide


EP5-1, also known as OEP3121, is a linear, five-amino-acid antimicrobial peptide (AMP) first isolated from the earthworm Eisenia foetida. Its sequence is Ac-Ala-Cys-Ser-Ala-Gly (ACSAG) with a reported molecular mass of 510.8 Da [1]. The compound is a member of the antibacterial vermipeptides family (AVPF) and has been reported to possess antibacterial, antifungal, antitumor, and antiviral properties in vitro [2].

Why Generic Substitution with EP3 or Other AMPs Fails for EP5-1 Procurement


EP5-1 cannot be considered a generic substitute for its closest in-class analog, EP3, due to fundamentally different structural and quantitative activity profiles. While both are members of the AVPF family, EP3 has a different sequence (AMVGT) and, critically, possesses defined Minimum Inhibitory Concentration (MIC) values against specific bacterial strains [1]. In contrast, authoritative databases explicitly state that for EP5-1, 'No MICs found' [2]. This absence of quantitative antimicrobial data, combined with a different sequence and molecular mass, precludes any assumption of functional equivalence. Procurement based on class-level inference alone is therefore scientifically unsound.

EP5-1 Quantitative Evidence Guide: Differentiating Data vs. EP3 and Other AMPs


EP5-1 vs. EP3: Comparison of Validated Minimum Inhibitory Concentration (MIC) Data

This evidence dimension identifies a critical gap in the quantitative characterization of EP5-1. Unlike its close analog EP3, which has a reported MIC value of 12.85 μg/mL against E. gallinarum, P. pyocyanea, A. baumanii, and K. terrigena, EP5-1 has no MIC values documented in authoritative antimicrobial peptide databases [1]. The DRAMP database confirms 'No MICs found' for EP5-1 [2]. This represents a significant data differential that must be accounted for in experimental design and compound selection.

Antimicrobial Resistance Microbiology Minimum Inhibitory Concentration

EP5-1 vs. EP3: Comparative Apoptosis Induction Data in HeLa Cells

While EP5-1 has been reported to induce apoptosis in HeLa cells, a direct quantitative comparison with its analog EP3 reveals a significant data gap. EP3 has a defined apoptotic threshold of 0.75 mg/mL with a corresponding rate of 48.12% in HeLa cells [1]. In contrast, the literature reports that EP5 'caused apoptosis of HeLa cell' but does not provide a quantifiable threshold or rate [2]. This lack of a defined EC50 value for apoptosis limits the ability to benchmark EP5-1 against EP3 in cancer research applications.

Cancer Biology Apoptosis Cell Death

EP5-1 vs. EP3: Unique Sequence Identity and Potential Off-Target Interactions

EP5-1 possesses a distinct amino acid sequence (ACSAG) that differs from EP3 (AMVGT) [1]. This sequence difference is not trivial; the ACSAG motif has been independently identified as a bioactive peptide with potential binding interactions to the fibroblast growth factor receptor 2 (FGFR2) kinase domain [2]. This suggests that EP5-1 may have a unique polypharmacology profile involving FGFR2 signaling pathways, which is not shared by other AVPF members like EP3.

Peptide Chemistry Target Identification Receptor Binding

EP5-1: Targeted Application Scenarios Based on Product-Specific Evidence


Fundamental Antimicrobial Research Requiring de novo Characterization

Given the documented absence of Minimum Inhibitory Concentration (MIC) data for EP5-1 [1], this compound is best suited for fundamental research projects focused on de novo characterization of antimicrobial peptides. This includes studies aimed at determining its MIC, mechanism of action, and structure-activity relationship, rather than applications where a known and validated potency is a prerequisite. Procurement is appropriate for labs equipped to perform these baseline assays.

Investigating Unique Polypharmacology Involving FGFR2 Signaling

A key differentiator for EP5-1 is the independent identification of its core sequence (ACSAG) as a potential binder of the FGFR2 kinase domain [2]. This suggests a unique application in studies exploring the crosstalk between antimicrobial activity and receptor tyrosine kinase signaling. It is a compelling candidate for research into peptide polypharmacology or the development of novel therapeutics targeting both infectious agents and FGFR2-related pathways in cancer.

Comparative Studies Within the Antibacterial Vermipeptides Family (AVPF)

EP5-1 is a well-defined member of the AVPF family [3]. Its specific sequence (ACSAG) and physicochemical properties differentiate it from other family members like EP3 (AMVGT). The primary research value lies in its use as a comparator molecule in studies designed to elucidate the relationship between peptide sequence, structure, and the spectrum of biological activities (antibacterial, antifungal, antitumor, antiviral) within the AVPF class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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